BenchChemオンラインストアへようこそ!

Araloside C

Cardioprotection Molecular Chaperone Ischemia/Reperfusion Injury

Araloside C is a non-interchangeable pentacyclic triterpenoid saponin that directly binds the ATP/ADP-binding domain of Hsp90 (KD=29μM), driving cardioprotective upregulation at 0.5–2.5μM. Unlike Araloside A (NF-κB inhibitor) or Ginsenoside Rb1 (PI3K/Akt activator), Araloside C uniquely attenuates ER stress via Hsp90 while promoting Sirt1-mediated autophagy and M2 macrophage polarization in atherosclerosis models. Researchers targeting Hsp90-mediated cytoprotection, myocardial I/R recovery (LVDP, ±dP/dtmax), or plaque reduction in ApoE-/- mice require this precise molecular tool—generic saponin substitutions will confound mechanistic attribution.

Molecular Formula C53H84O23
Molecular Weight 1089.2 g/mol
CAS No. 55446-15-6
Cat. No. B11929600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraloside C
CAS55446-15-6
Molecular FormulaC53H84O23
Molecular Weight1089.2 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
InChIInChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1
InChIKeyDBUJWVDNMXCCKD-MVIACUKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Araloside C (CAS 55446-15-6): A Pentacyclic Triterpenoid Saponin for Cardioprotective and Anti-Atherosclerotic Research


Araloside C (AsC) is a pentacyclic triterpenoid saponin, specifically an oleanolic acid derivative, isolated from the root bark of Aralia elata (also known as Aralia mandshurica) [1]. It is a major bioactive constituent of this genus, characterized by a molecular weight of 1089.22 g/mol and a molecular formula of C53H84O23 . Structurally, it belongs to the oleanane-type triterpenoid saponin class and has been identified as a distinct chemical entity separate from other aralosides and ginsenosides found in the same or related plant species [2]. Research has established its key role in upregulating heat shock protein 90 (Hsp90) expression, which underlies its protective effects in models of myocardial ischemia/reperfusion (I/R) injury and atherosclerosis [3].

Why Substituting Araloside C with Generic Triterpenoid Saponins Compromises Experimental Reproducibility in Cardiovascular Research


Generic substitution of Araloside C with other triterpenoid saponins, such as Araloside A or Ginsenoside Rb1, is scientifically unsound due to fundamental differences in their molecular targets and resultant pharmacological profiles. While all three compounds share a triterpenoid core, their distinct glycosylation patterns dictate unique protein-binding interactions and biological activities. Araloside C demonstrates a specific binding affinity for the ATP/ADP-binding domain of heat shock protein 90 (Hsp90) with a dissociation constant (KD) of 29 μM, a mechanism not shared by Araloside A, which acts primarily through NF-κB pathway inhibition in different disease models [1]. Furthermore, Araloside C's cardioprotective efficacy in I/R injury operates at sub-micromolar to low micromolar concentrations (0.5-2.5 μM) via Hsp90 upregulation and subsequent reduction of endoplasmic reticulum stress, a pathway distinct from Ginsenoside Rb1's activation of PI3K/Akt signaling [2]. These mechanistic divergences render Araloside C non-interchangeable with its in-class analogs for studies focused on Hsp90-mediated cytoprotection, atherosclerosis, or myocardial I/R injury.

Quantitative Differentiation of Araloside C (AsC) Against Key Comparators in Preclinical Models


Direct Binding Affinity to Hsp90: Araloside C vs. 17-AAG

Araloside C directly binds to the ATP/ADP-binding domain of the heat shock protein 90 (Hsp90) protein, a mechanism confirmed by molecular docking and nanopore optical interferometry. The measured dissociation constant (KD) for this interaction is 29 μM [1]. This contrasts with the pharmacological Hsp90 inhibitor 17-AAG, which binds to the same domain with significantly higher affinity but acts as an inhibitor. The binding of Araloside C leads to functional upregulation of Hsp90 expression and a cardioprotective effect, whereas 17-AAG's binding attenuates this protection [1].

Cardioprotection Molecular Chaperone Ischemia/Reperfusion Injury

Functional Recovery in Isolated I/R Hearts: Araloside C vs. Vehicle Control

Araloside C (0.5-2.5 μM) concentration-dependently improves the functional recovery of isolated rat hearts subjected to ischemia/reperfusion (I/R) injury. Specifically, it significantly increases the recovery of left ventricular developed pressure (LVDP), maximal rate of pressure development and decay (±dP/dtmax), and heart rate throughout the reperfusion period when compared to vehicle-treated controls [1]. Importantly, baseline mechanical parameters were not significantly different between groups, confirming the compound's specific effect on post-ischemic recovery [1].

Myocardial Ischemia Cardiac Function Ex Vivo Model

Atherosclerotic Plaque Burden Reduction: Araloside C vs. High-Fat Diet Control

In an in vivo model of atherosclerosis using ApoE-/- mice fed a high-fat diet (HFD), oral administration of Araloside C (AsC) at 20 mg/kg/day for 4 weeks significantly reduced the aortic plaque area. This reduction was quantified and found to be statistically significant compared to the HFD-only control group [1]. The antiatherosclerotic effect was mechanistically linked to AsC's promotion of M2 macrophage polarization and induction of autophagy via Sirt1 activation [1].

Atherosclerosis Macrophage Polarization Vascular Inflammation

Cardiomyocyte Apoptosis Reduction: Araloside C vs. Ginsenoside Rb1 in I/R Injury

Araloside C has been shown to reduce cardiomyocyte apoptosis in heart failure models via regulation of the PI3K/Akt signaling pathway [1]. In a separate study on myocardial I/R injury, Ginsenoside Rb1 was also shown to reduce cardiomyocyte apoptosis, but the comparative efficacy between these two saponins has not been directly assessed in a single head-to-head study [2]. Both compounds reduce infarct size and improve cardiac function post-I/R, but their underlying mechanisms differ: Araloside C acts primarily through Hsp90 upregulation, while Ginsenoside Rb1 exerts its effects through PI3K/Akt pathway activation [1][2].

Cardiomyocyte Apoptosis Ischemia/Reperfusion Natural Product Comparison

High-Value Application Scenarios for Araloside C Based on Validated Differential Evidence


Investigating Hsp90-Mediated Cardioprotection in Myocardial I/R Injury

Araloside C is the preferred compound for studies aiming to elucidate the role of Hsp90 upregulation in protecting the heart against ischemia/reperfusion (I/R) injury. Its direct binding to Hsp90 (KD = 29 μM) and subsequent functional upregulation of the protein, leading to improved post-ischemic recovery of cardiac function (LVDP, ±dP/dtmax), provide a clear and quantifiable link between molecular target engagement and a physiological endpoint [1]. This makes it a superior tool compound compared to generic Hsp90 inhibitors (like 17-AAG) or other saponins with different primary targets.

Studying Macrophage Polarization and Autophagy in Atherosclerosis Progression

For research focused on the interplay between macrophage polarization, autophagy, and atherosclerotic plaque development, Araloside C offers a unique pharmacological intervention. Its demonstrated ability to significantly reduce plaque area in ApoE-/- mice by promoting M2 macrophage polarization and inducing autophagy via Sirt1 sets it apart from other triterpenoid saponins [2]. This application is supported by robust in vivo data showing a clear reduction in disease burden, making it a valuable tool for proof-of-concept studies in vascular inflammation.

Differentiating Hsp90-Dependent vs. PI3K/Akt-Dependent Anti-Apoptotic Pathways in Cardiomyocytes

Araloside C serves as a critical reagent for researchers designing experiments to dissect the distinct signaling pathways that protect cardiomyocytes from apoptosis. While Ginsenoside Rb1 is known to activate the PI3K/Akt pathway to reduce cell death, Araloside C's primary mechanism is the upregulation of Hsp90 and attenuation of endoplasmic reticulum (ER) stress [3][4]. Using Araloside C in comparative studies allows for the precise attribution of observed anti-apoptotic effects to the Hsp90 axis, a differentiation that is impossible with non-specific or multi-target saponins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Araloside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.